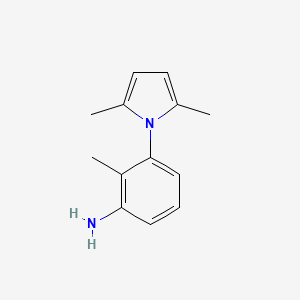

3-(2,5-Dimethyl-pyrrol-1-yl)-2-methyl-phenylamine

描述

3-(2,5-Dimethyl-pyrrol-1-yl)-2-methyl-phenylamine is an organic compound with the molecular formula C13H16N2 It is a derivative of pyrrole, a five-membered aromatic heterocycle, and is characterized by the presence of two methyl groups on the pyrrole ring and a methyl group on the phenylamine moiety

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,5-Dimethyl-pyrrol-1-yl)-2-methyl-phenylamine typically involves the reaction of 2,5-dimethylpyrrole with 2-methylphenylamine under specific conditions. One common method involves refluxing a mixture of ethyl 4-(2,5-dimethylpyrrol-1-yl)benzoate with hydrazine hydrate in absolute ethanol for several hours, followed by cooling and gradual addition to crushed ice .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity, as well as the use of industrial-grade reagents and equipment.

化学反应分析

Types of Reactions

3-(2,5-Dimethyl-pyrrol-1-yl)-2-methyl-phenylamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and the pyrrole moiety.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like halogens (for electrophilic substitution) or organometallic compounds (for nucleophilic substitution) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce various amine derivatives.

科学研究应用

Pharmaceutical Applications

1. Anticancer Activity

Recent studies have highlighted the potential of pyrrole derivatives, including 3-(2,5-Dimethyl-pyrrol-1-yl)-2-methyl-phenylamine, in cancer therapy. For instance, the compound has been investigated for its ability to inhibit tubulin polymerization, a crucial mechanism in cancer cell proliferation. Research indicates that derivatives with similar structures have shown potent inhibition against various cancer cell lines, suggesting that this compound could be developed into a novel anticancer agent .

2. Antiviral Properties

The compound's structural similarities to other pyrrole derivatives have prompted investigations into its antiviral properties. Some studies have reported that modifications in the pyrrole ring can enhance binding affinity to viral proteins, potentially leading to new antiviral therapies targeting diseases such as HIV .

Material Science Applications

1. Organic Electronics

This compound has been utilized in the development of organic electronic devices. Its electron-donating properties make it suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Research has demonstrated that incorporating this compound into device architectures can improve charge transport and overall device efficiency.

2. Dyes and Pigments

The compound's vivid color properties allow it to be used in dye synthesis. Its derivatives are explored for applications in textiles and coatings due to their stability and resistance to fading under UV light exposure.

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Anticancer | Inhibition of tubulin polymerization | |

| Antiviral | Potential activity against HIV | |

| Cytotoxicity | Evaluation against various cancer cell lines |

Case Study 1: Anticancer Research

In a study published in Journal of Medicinal Chemistry, researchers synthesized a series of pyrrole derivatives based on the structure of this compound. These compounds were tested for their ability to inhibit tubulin polymerization and showed promising results against drug-resistant cancer cell lines, highlighting their potential as new therapeutic agents .

Case Study 2: Organic Electronics Development

A research team at a leading university explored the use of this compound in OLEDs. Their findings indicated that devices incorporating this compound exhibited improved luminous efficiency compared to traditional materials, paving the way for more efficient lighting solutions .

作用机制

The mechanism of action of 3-(2,5-Dimethyl-pyrrol-1-yl)-2-methyl-phenylamine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used .

相似化合物的比较

Similar Compounds

2,5-Dimethylpyrrole: A simpler derivative of pyrrole with two methyl groups.

4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl)benzamide: A more complex derivative with additional functional groups.

Uniqueness

3-(2,5-Dimethyl-pyrrol-1-yl)-2-methyl-phenylamine is unique due to the specific arrangement of its methyl groups and the presence of both pyrrole and phenylamine moieties. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .

生物活性

3-(2,5-Dimethyl-pyrrol-1-yl)-2-methyl-phenylamine is a compound that has garnered attention for its diverse biological activities. This article synthesizes available research findings on its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Chemical Formula : CHN

- Molecular Weight : 216.28 g/mol

- IUPAC Name : 3-(2,5-Dimethyl-pyrrol-1-yl)-2-methyl-aniline

Antibacterial and Antifungal Properties

Research indicates that this compound exhibits significant antibacterial and antifungal activities. It has been investigated for its potential to inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. Additionally, antifungal properties have been noted against common fungal pathogens .

The biological activity of this compound is attributed to its interaction with specific molecular targets in microbial cells. It may inhibit essential enzymes or disrupt cellular processes, leading to cell death or growth inhibition. The exact molecular targets remain to be fully elucidated but are thought to involve key metabolic pathways necessary for microbial survival .

Study on Monoclonal Antibody Production

A notable study demonstrated the compound's effect on enhancing monoclonal antibody production in recombinant Chinese hamster ovary (CHO) cells. It was found to suppress cell growth while increasing glucose uptake and intracellular ATP levels during antibody production. This suggests that the compound could improve the efficiency of bioproduction processes in biotechnology .

Anti-inflammatory Activity

In another investigation, derivatives of pyrrole compounds including this compound were assessed for anti-inflammatory properties. The results indicated that these compounds could significantly inhibit pro-inflammatory cytokine production in stimulated human peripheral blood mononuclear cells (PBMCs), highlighting their potential therapeutic applications in inflammatory diseases .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have shown that modifications in the pyrrole ring can significantly affect biological activity. For instance, the presence of the 2,5-dimethyl substitution pattern was identified as crucial for enhancing both antibacterial and anti-inflammatory activities. This suggests that further structural modifications could lead to the development of more potent derivatives .

Comparative Biological Activity Table

属性

IUPAC Name |

3-(2,5-dimethylpyrrol-1-yl)-2-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2/c1-9-7-8-10(2)15(9)13-6-4-5-12(14)11(13)3/h4-8H,14H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLCFIZHPYTYHEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(N1C2=CC=CC(=C2C)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40389841 | |

| Record name | 3-(2,5-Dimethyl-pyrrol-1-yl)-2-methyl-phenylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40389841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

842958-59-2 | |

| Record name | 3-(2,5-Dimethyl-pyrrol-1-yl)-2-methyl-phenylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40389841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。